6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H22N4O2S/c1-5-22-13-8-7-12(10-14(13)23-6-2)16-20-21-15(9-11(3)4)18-19-17(21)24-16/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
SJRZRLBOQMARRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multistep process. One common method starts with the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the triazolothiadiazole core .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics
Medicine: Shows cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent
Mechanism of Action
The mechanism of action of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition can disrupt essential metabolic processes in microorganisms, leading to their death . Additionally, the compound’s cytotoxic activity against cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar structures but different alkyl substituents, which can affect their biological activities
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar core structure but differ in the fusion of the triazole and thiadiazole rings.
Uniqueness
6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct biological activities. The presence of the 3,4-diethoxyphenyl group enhances its antimicrobial and cytotoxic properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
